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Compound of Interest

Compound Name:
3-(4-bromo-3-nitro-1H-pyrazol-1-

yl)propanoic acid

CAS No.: 1006993-36-7

Cat. No.: B2829426 Get Quote

Executive Summary & Chemical Identity[1]
CAS 1006993-36-7 corresponds to 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid. It is

a trifunctional heterocyclic building block used primarily in the synthesis of complex

pharmaceutical scaffolds, particularly kinase inhibitors and fused pyrazolo-heterocycles.

Unlike simple commodity chemicals, this intermediate is often synthesized on-demand or in

small batches. Consequently, its physical properties can vary slightly by synthetic route (e.g.,

residual solvent content). This guide establishes the standard quality profile you should expect

and the protocols to validate it.
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Property Specification

Chemical Name
3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic

acid

CAS Number 1006993-36-7

Molecular Formula C₆H₆BrN₃O₄

Molecular Weight 264.03 g/mol

Appearance Off-white to pale yellow crystalline powder

Predicted pKa ~4.2 (Carboxylic acid)

LogP ~1.03 (Moderate lipophilicity)

Physical Characterization & Melting Point
Analysis[2]
Melting Point Expectations
While batch-specific Certificates of Analysis (CoA) govern individual lots, structural analysis of

the nitro-pyrazole acid class dictates the following thermal behavior.

Expected Melting Point Range:145°C – 160°C (Decomposition likely).

Scientific Rationale: The presence of the carboxylic acid moiety facilitates strong

intermolecular hydrogen bonding (dimerization), significantly raising the lattice energy. The

nitro group at position 3 adds polarity and crystalline rigidity compared to the non-nitro

analog.

Thermal Stability Warning: Nitro-pyrazoles can exhibit exothermic decomposition upon

melting. Differential Scanning Calorimetry (DSC) is strictly recommended over capillary tubes

for initial safety assessment.

Comparative Physical Properties
To aid in selection, we compare CAS 1006993-36-7 with its two most common synthetic

alternatives: the non-nitro analog and the ester derivative.
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Feature
Target: CAS

1006993-36-7

Alt 1: Non-Nitro

Analog (CAS
925146-35-6)

Alt 2: Ethyl Ester

(CAS 1006993-37-
8*)

Structure 4-Br, 3-NO₂, COOH 4-Br, COOH 4-Br, 3-NO₂, COOEt

Physical Form Solid (Powder) Solid (Powder) Low-melting Solid / Oil

Solubility (Water)
Low (pH < 7), High

(pH > 8)
Low (pH < 7) Insoluble

Solubility (DMSO) High (>50 mg/mL) High Very High

Reactivity Handle
Trifunctional (Br, NO₂,

COOH)

Bifunctional (Br,

COOH)

Trifunctional

(Protected Acid)

Primary Use
Core scaffold for

fused rings
Simple coupling

Solubility-optimized

synthesis

*Note: CAS for the ethyl ester is inferred as a common derivative; verify specific catalog

numbers.

Structural Utility & Synthetic Logic
The value of CAS 1006993-36-7 lies in its orthogonal reactivity. It allows medicinal chemists to

elaborate the molecule in three distinct directions without protecting group interference.
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Figure 1: Orthogonal reactivity map. The molecule serves as a "hub" for divergent synthesis.
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Experimental Protocols for Characterization
As a Senior Scientist, you must validate incoming building blocks to prevent downstream

failure. Do not rely solely on the vendor's CoA.

Protocol A: Purity & Identity Validation (HPLC/MS)
Objective: Confirm absence of the des-nitro impurity or regioisomers.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

Acceptance Criteria:

Purity > 95% (Area %).

MS (ESI+): [M+H]⁺ = 264.0/266.0 (Bromine isotope pattern 1:1 is critical).

Protocol B: Solubility & Stability Testing
Before scaling up a reaction, determine the solubility limit to avoid crashing out.

Weigh 10 mg of CAS 1006993-36-7 into a clear vial.

Add solvent (DMSO-d6 or DMF) in 100 µL increments.

Sonicate for 5 minutes at 25°C.

Visual Check: Solution must be clear yellow. Turbidity indicates inorganic salts (from

synthesis workup).
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Water Tolerance: Add water dropwise to the DMSO solution. Record the point of precipitation

(Cloud Point). Note: This helps design workup procedures.

Protocol C: Thermal Safety (DSC)
Instrument: TA Instruments DSC Q2000 or equivalent.

Pan: Tzero Aluminum Hermetic Pan (Pinhole lid to prevent pressure buildup from NO₂

decomposition).

Ramp: 10°C/min from 40°C to 250°C.

Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm

(decomposition).

Safety Rule: If the decomposition exotherm onset is < 20°C from the melting peak, do not

melt in bulk.

Quality Control Workflow
Implement this decision tree when receiving a new batch of CAS 1006993-36-7.
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Figure 2: Standardized Quality Control Workflow for Pyrazole Intermediates.
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Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Comparison: Physical Characterization of
Pyrazole Building Block CAS 1006993-36-7]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2829426#melting-point-and-physical-
characterization-of-cas-1006993-36-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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